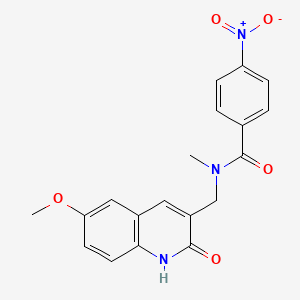
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide, commonly known as HMN-214, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. It belongs to the class of compounds known as benzamides.
Wirkmechanismus
The exact mechanism of action of HMN-214 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting HSP90, HMN-214 can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
HMN-214 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, it has been demonstrated to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMN-214 in lab experiments is that it has been shown to be effective at relatively low concentrations. This makes it easier to work with than some other anticancer drugs that require higher concentrations to be effective. However, one limitation is that it is not yet clear whether HMN-214 will be effective in humans. Further clinical studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on HMN-214. One area of interest is the development of analogs of HMN-214 that may have improved efficacy or reduced toxicity. Another area of interest is the identification of biomarkers that can predict which patients will respond best to treatment with HMN-214. Additionally, further studies are needed to determine the optimal dosing and scheduling of HMN-214 in humans. Finally, clinical trials are needed to determine the safety and efficacy of HMN-214 in humans with cancer.
Synthesemethoden
The synthesis of HMN-214 involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N-methyl-4-nitrobenzamide in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield HMN-214 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
HMN-214 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In preclinical studies, HMN-214 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. Furthermore, it has been demonstrated that HMN-214 can inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-3-5-15(6-4-12)22(25)26)11-14-9-13-10-16(27-2)7-8-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLPTOELYNAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




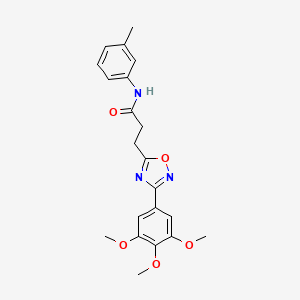
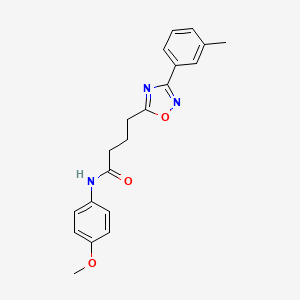
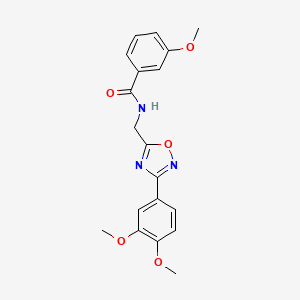


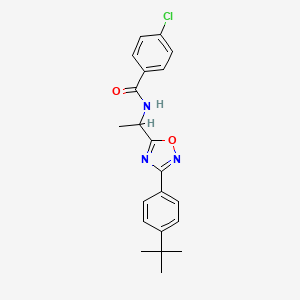
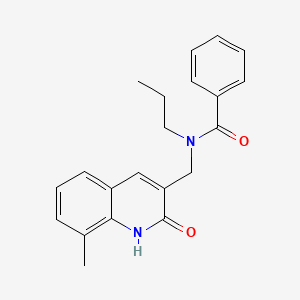
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
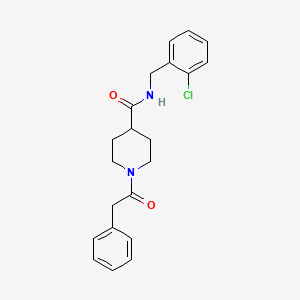

![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)